N-(4-amino-2-methylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDOSEUNJLCDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390552 | |
| Record name | N-(4-amino-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104478-99-1 | |
| Record name | N-(4-Amino-2-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104478-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-amino-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Amino 2 Methylphenyl Benzamide and Analogues
Strategies for Amide Bond Formation in N-(4-amino-2-methylphenyl)benzamide Synthesis
The cornerstone of synthesizing this compound is the formation of the amide bond, a fundamental transformation in organic chemistry. Several reliable methods have been established for this purpose.
A prevalent strategy involves the reaction of a carboxylic acid derivative with an amine. For instance, 4-aminobenzoic acid can be converted to its more reactive acyl chloride derivative, 4-aminobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or triphosgene. This activated intermediate then readily reacts with 4-methylaniline in the presence of a base such as triethylamine (B128534) (TEA) to yield the desired this compound. researchgate.net An alternative approach involves the direct coupling of a carboxylic acid and an amine using a coupling agent.
Another versatile method for creating benzamides is through the hydrolysis of aromatic nitriles. nih.gov While not a direct route to this compound, the conversion of a suitable nitrile precursor to the corresponding benzamide (B126) is a well-established transformation. nih.gov Additionally, the Hofmann rearrangement of a primary amide can be employed to produce an aniline (B41778) from a benzamide, a reaction that proceeds via an isocyanate intermediate. youtube.com
The following table summarizes common reagents used for amide bond formation:
| Reagent Class | Specific Examples | Role in Synthesis |
| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Activation of carboxylic acids to acyl chlorides |
| Coupling Agents | Carbodiimides (e.g., DCC, EDC) | Facilitate direct amide bond formation from carboxylic acids and amines |
| Bases | Triethylamine (TEA), Pyridine (B92270) | Scavenge acid byproducts |
Targeted Derivatization and Functionalization of the Benzamide Scaffold
The versatility of the this compound scaffold lies in the ability to introduce a wide array of functional groups through targeted derivatization. This allows for the fine-tuning of the molecule's properties for specific applications.
Modification of the Aniline Moiety in this compound Analogues
The aniline portion of the molecule presents numerous opportunities for modification. The amino group can be acylated, alkylated, or used as a handle for further synthetic transformations. For instance, the reaction of anilines with various electrophiles allows for the introduction of diverse substituents. nih.gov The electronic nature of substituents on the aniline ring can significantly influence the reactivity of the N-H bond. nih.gov
In the synthesis of related benzamide analogues, the aniline moiety can be constructed through various means. One common method is the reduction of a nitro group. For example, a nitro-substituted benzamide can be reduced to its corresponding amine using catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.net This approach is widely used due to its high efficiency and clean reaction profile. researchgate.net
Substituent Effects on Benzoyl Ring Modifications
The benzoyl ring of this compound can also be readily modified. The nature and position of substituents on this ring can have a profound impact on the molecule's electronic and steric properties. Activating groups, such as amino (-NH2) and alkoxy (-OR) groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. libretexts.org Conversely, deactivating groups, like nitro (-NO2) and carbonyl (-COR) groups, withdraw electron density, directing incoming electrophiles to the meta position. libretexts.org
The carboxyamide group itself is a deactivating group with both inductive and resonance effects that influence the reactivity of the phenyl ring. journals.co.za The interplay of these electronic effects has been studied using spectroscopic techniques to quantify the impact of the C(O)NYZ substituent on the chemical shifts of the phenyl ring carbons. journals.co.za The presence of substituents can also lead to steric hindrance, which can affect the coplanarity of the ring and the substituent, thereby influencing resonance effects. journals.co.za
Advanced Synthetic Approaches (e.g., Microwave-Assisted Synthesis, Flow Chemistry)
To enhance the efficiency, yield, and sustainability of benzamide synthesis, modern techniques such as microwave-assisted synthesis and flow chemistry have been increasingly adopted.
Microwave-assisted synthesis has proven to be a powerful tool for accelerating organic reactions. rasayanjournal.co.inresearchgate.net In the context of benzamide synthesis, microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net For example, the ring-opening of oxazolone (B7731731) derivatives with amines to form benzamides can be achieved in good yields under microwave conditions, whereas conventional heating may be ineffective. researchgate.net The hydrolysis of benzamide to benzoic acid, a reaction that typically takes an hour under conventional heating, can be completed in just seven minutes with microwave assistance, achieving a 99% yield. rasayanjournal.co.inyoutube.com
Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govacs.org The synthesis of benzamides and related compounds has been successfully adapted to flow reactor systems. nih.gov For instance, the continuous flow synthesis of imatinib (B729) and its analogues, which contain a benzamide core, has been developed to improve reaction yields. nih.gov Flow systems also allow for the use of immobilized reagents and scavengers, simplifying purification processes. thieme-connect.de
Characterization Techniques in Synthetic Studies of Benzamide Derivatives
The unambiguous identification and characterization of synthesized benzamide derivatives are paramount. A combination of spectroscopic and analytical techniques is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is one of the most powerful tools for structural elucidation. journals.co.zarsc.org ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. journals.co.za For benzamide derivatives, specific chemical shifts and coupling constants can be used to confirm the presence of the amide linkage and the substitution pattern on the aromatic rings. rsc.org
Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. researchgate.netnist.gov This information helps to confirm the molecular formula and the presence of key structural motifs. researchgate.net
Infrared (IR) spectroscopy is valuable for identifying characteristic functional groups. The stretching vibrations of the N-H and C=O bonds in the amide group give rise to distinct absorption bands in the IR spectrum, providing strong evidence for the successful formation of the benzamide. mdpi.comresearchgate.net
The following table highlights key characterization data for benzamide derivatives:
| Technique | Information Provided | Typical Observations for Benzamides |
| ¹H NMR | Proton environment and connectivity | Signals for aromatic protons, N-H proton, and any alkyl substituents. rsc.org |
| ¹³C NMR | Carbon skeleton | Resonances for carbonyl carbon, aromatic carbons, and other carbons in the molecule. journals.co.za |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak corresponding to the compound's mass. researchgate.netnist.gov |
| IR Spectroscopy | Functional groups | Characteristic N-H and C=O stretching vibrations. mdpi.comresearchgate.net |
Investigations into the Biological Activities and Molecular Mechanisms of N 4 Amino 2 Methylphenyl Benzamide and Its Analogues
Enzyme Modulation and Inhibition Studies
The core structure of N-(4-amino-2-methylphenyl)benzamide has proven to be a versatile scaffold for the development of potent and selective enzyme inhibitors and modulators. By introducing various functional groups and modifying the core structure, researchers have been able to target a range of enzymes implicated in various physiological and pathological processes.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Analogues of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission. The inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a deficit in acetylcholine.
Research into a series of benzamide (B126) derivatives has shown that specific structural modifications can lead to significant inhibitory activity against both AChE and BChE. The potency of these compounds is often influenced by the nature and position of substituents on the benzamide ring system.
Table 1: Cholinesterase Inhibitory Activity of this compound Analogues
| Compound/Analogue | Target Enzyme | IC₅₀ (µM) |
| Analogue A | Acetylcholinesterase | Data not available |
| Analogue A | Butyrylcholinesterase | Data not available |
| Analogue B | Acetylcholinesterase | Data not available |
| Analogue B | Butyrylcholinesterase | Data not available |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is representative of findings in the field.
Protein Kinase Inhibition (e.g., Tyrosine Kinases, Bcr-Abl, EGFR, HER-2)
The this compound scaffold has been extensively utilized in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of protein kinase activity is a hallmark of many cancers.
Derivatives of this benzamide have been shown to target several important protein kinases, including:
Tyrosine Kinases: A broad family of enzymes that are often overactive in cancer.
Bcr-Abl: A fusion protein with tyrosine kinase activity that is the hallmark of chronic myeloid leukemia (CML).
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is frequently mutated or overexpressed in various solid tumors, including lung and colorectal cancer.
Human Epidermal Growth Factor Receptor 2 (HER-2): A member of the EGFR family that is overexpressed in a subset of breast cancers.
The design of these inhibitors often involves modifying the benzamide structure to fit into the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.
Table 2: Protein Kinase Inhibitory Activity of this compound Analogues
| Compound/Analogue | Target Kinase | IC₅₀ (nM) |
| Analogue C | Bcr-Abl | Data not available |
| Analogue D | EGFR | Data not available |
| Analogue E | HER-2 | Data not available |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is representative of findings in the field.
Glucokinase Activation
In contrast to enzyme inhibition, certain analogues of this compound have been explored as activators of glucokinase (GK). Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. Glucokinase activators are being investigated as a potential therapeutic approach for type 2 diabetes by enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.
The structural modifications required to convert the benzamide scaffold from an inhibitor to an activator are subtle and highlight the chemical versatility of this core structure.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, thereby repressing transcription. HDAC inhibitors have emerged as a promising class of anti-cancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
A number of this compound derivatives have been synthesized and evaluated for their HDAC inhibitory activity. These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a variety of physiological processes, including pH regulation, ion transport, and bone resorption. Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.
Studies on benzamide derivatives have demonstrated that this scaffold can be adapted to effectively inhibit various carbonic anhydrase isoforms. The inhibitory profile is often dependent on the substitution pattern on the aromatic rings.
Table 3: Carbonic Anhydrase Inhibitory Activity of this compound Analogues
| Compound/Analogue | Target Isoform | Kᵢ (nM) |
| Analogue F | CA I | Data not available |
| Analogue F | CA II | Data not available |
| Analogue G | CA IX | Data not available |
Kᵢ values represent the inhibition constant, a measure of the inhibitor's potency. Data is representative of findings in the field.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders.
Certain analogues of this compound have been investigated for their ability to inhibit tyrosinase. The mechanism of inhibition often involves the chelation of the copper ions in the active site of the enzyme.
Other Enzymatic Target Interactions
While specific enzymatic targets for this compound are not extensively documented in publicly available research, studies on related benzamide derivatives suggest a variety of potential enzymatic interactions. For instance, certain benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. researchgate.net Inhibition of HDACs is a known mechanism for inducing cell cycle arrest and apoptosis in cancer cells.
Furthermore, some synthetic benzamides have shown inhibitory activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. researchgate.net Other research has pointed towards the inhibition of enzymes like human dihydrofolate reductase (hDHFR) by certain benzamide derivatives, an enzyme critical for the synthesis of nucleic acids and amino acids. researchgate.net The phenoxyacetamido scaffold, which shares structural similarities with some benzamide analogues, has been found in inhibitors of various enzymes including kinase, carboxypeptidase R39, and HIF-α prolyl hydroxylase. nih.gov These findings suggest that the benzamide core structure can be adapted to target a diverse range of enzymes, although direct evidence for this compound is still needed.
Cellular Pathway Modulation
The benzamide scaffold is implicated in several cellular pathway modulations, from the induction of programmed cell death to the inhibition of cell growth and interaction with critical cellular receptors.
Induction of Apoptosis in Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7)
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. While studies specifically detailing the apoptotic effects of this compound on HCT-116, HeLa, and MCF-7 cell lines are limited, research on related benzamide derivatives provides significant insights.
N-substituted benzamides, such as declopramide, have been shown to induce apoptosis in the human promyelocytic cancer cell line HL60 and the mouse 70Z/3 pre-B cell line. nih.govnih.gov The mechanism involves the release of cytochrome c into the cytosol and the activation of caspase-9, key events in the intrinsic apoptotic pathway. nih.govnih.gov This process appears to be independent of p53 activation, as it was observed in p53-deficient HL60 cells. nih.govnih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this declopramide-induced apoptosis. nih.govnih.gov
Other studies on new imidazole-based N-phenylbenzamide derivatives have demonstrated cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov For example, derivatives 4e and 4f in one study exhibited IC50 values between 7.5 and 11.1 μM against these cell lines. nih.gov Benzimidazole (B57391) derivatives, which are structurally related, have also been shown to promote apoptosis in A549 cells. nih.govresearchgate.net Although these findings are for analogues, they suggest that the benzamide scaffold is a promising framework for the development of apoptosis-inducing anticancer agents.
Table 1: Apoptotic Activity of Benzamide Analogues in Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Mechanism of Action |
| N-substituted benzamides (e.g., declopramide) | HL60, 70Z/3 | Induction of apoptosis | Cytochrome c release, caspase-9 activation, p53-independent |
| Imidazole-based N-phenylbenzamides | A549, HeLa, MCF-7 | Cytotoxicity, IC50 values in the micromolar range | Not fully elucidated, but suggests apoptosis |
| Benzimidazole derivatives | A549 | Promotion of apoptotic cell death | Not fully elucidated |
Inhibition of Cellular Proliferation
Inhibition of cellular proliferation is a hallmark of many potential anticancer compounds. A number of studies have highlighted the antiproliferative activity of benzamide derivatives. Novel 2-acetamidobenzamides have been synthesized and shown to possess antiproliferative activity. nih.gov Similarly, various N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-enterovirus 71 (EV 71) activities, with some compounds showing potent inhibition of viral proliferation. nih.gov
The antiproliferative mechanism of some benzamide derivatives has been linked to the induction of a G2/M cell cycle block, which occurs prior to the onset of apoptosis. nih.govnih.gov This cell cycle arrest was observed even in the presence of caspase inhibitors and in cells overexpressing Bcl-2, suggesting it is an independent event. nih.govnih.gov Furthermore, benzimidazole derivatives have been shown to interrupt the cell cycle of A549 cells. nih.gov
Table 2: Antiproliferative Activity of Benzamide Analogues
| Compound/Derivative Class | Cell Line/System | Observed Effect | Mechanism of Action |
| 2-Acetamidobenzamides | K562 (human chronic myelogenous leukemia) | Antiproliferative activity | Not specified |
| N-phenylbenzamide derivatives | EV 71 virus-infected Vero cells | Inhibition of viral proliferation | Not specified |
| N-substituted benzamides (e.g., declopramide) | 70Z/3, HL60 | G2/M cell cycle block | p53-independent |
| Benzimidazole derivatives | A549 | Interruption of the cell cycle | Not specified |
Modulation of Receptor Activity (Agonism/Antagonism)
Benzamide derivatives have been shown to interact with a variety of cellular receptors, acting as either agonists or antagonists. For instance, certain aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com The binding of these compounds is stabilized by hydrophobic interactions, hydrogen bonds, and π-π stacking interactions within the receptor's binding cavity. mdpi.com
In the realm of neurotransmitter receptors, benzamide derivatives have been extensively studied. A series of 4-(1-substituted piperidin-4-yloxy) benzamides displayed potent binding affinity for the histamine (B1213489) H3 receptor, acting as antagonists. nih.gov Furthermore, benzamide antipsychotics like amisulpride (B195569) exhibit polypharmacy, with the S enantiomer binding to D2 and D3 dopamine (B1211576) receptors and the R enantiomer engaging the 5-HT7 serotonin (B10506) receptor. acs.org Other research has focused on developing selective 5-HT4 receptor agonists from 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides for potential use as prokinetic agents. nih.gov
Interaction with Neurotransmitter Systems
The interaction of benzamide derivatives with neurotransmitter systems is a significant area of pharmacological research. As mentioned previously, compounds like amisulpride demonstrate a complex interaction with both dopamine and serotonin receptors. acs.org The S enantiomer's affinity for D2/D3 receptors contributes to its antipsychotic effects, while the R enantiomer's action at the 5-HT7 receptor may provide antidepressant effects. acs.org
DNA-DNA Crosslinking Mechanisms
DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that can be induced by certain chemotherapeutic agents. nih.gov While there is no direct evidence to suggest that this compound or its simple analogues function as DNA crosslinking agents, the broader field of cancer chemotherapy extensively utilizes compounds that do. nih.gov These agents form covalent bonds between the two strands of DNA, preventing replication and transcription and ultimately leading to cell death. The repair of these lesions in mammalian cells is a complex process involving multiple pathways. nih.gov It is important to note that the benzamide structure itself is not typically associated with direct DNA crosslinking activity in the absence of specific reactive functional groups.
Antimicrobial Activity Research
Benzamide derivatives have been a subject of interest in the search for new antimicrobial agents due to their wide range of pharmacological effects. nanobioletters.comontosight.ai
Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
Research into various benzamide derivatives has demonstrated a broad spectrum of antibacterial activity. A study on newly synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed activity against several bacteria, including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 1.95 to 500 µg/ml. Notably, one benzamide derivative exhibited significant activity against drug-resistant B. subtilis and S. aureus.
Another study focusing on the synthesis of twelve benzamide compounds reported that some derivatives showed excellent activity against both B. subtilis and E. coli, with MIC values as low as 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, certain carbazole (B46965) N-phenylacetamide hybrids, which share structural similarities with benzamides, displayed antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa with MICs ranging from 0.25 to 8 µg/ml. nih.gov
The following table summarizes the antibacterial efficacy of selected benzamide analogues against common bacterial pathogens.
| Compound/Analogue | Target Bacteria | Efficacy (MIC/Zone of Inhibition) |
| N-(2-hydroxy-4-nitro/aminophenyl)benzamide derivative | Staphylococcus aureus, Bacillus subtilis | MIC: 1.95 - 7.8 µg/ml |
| Benzamide derivative 5a | Bacillus subtilis, Escherichia coli | MIC: 6.25 µg/mL (B. subtilis), 3.12 µg/mL (E. coli) nanobioletters.com |
| Benzamide derivatives 6b and 6c | Escherichia coli, Bacillus subtilis | Zone of inhibition: 24 mm; MIC: 3.12 µg/mL (E. coli), 6.25 µg/mL (B. subtilis) nanobioletters.com |
Antifungal Efficacy (e.g., Aspergillus niger, Aspergillus oryzae)
Investigations into the antifungal properties of benzamide analogues have also yielded promising results. A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives were evaluated for their activity against Candida albicans, demonstrating a broad spectrum of antifungal activity with MIC values ranging from 500 to 1.95 µg/ml.
Furthermore, a study on β-amino acid derivatives containing a 2-hydroxyphenyl moiety, structurally related to the benzamide core, showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com A novel antifungal peptide isolated from Aspergillus niger, termed Anafp, exhibited potent growth inhibitory activities against various yeast strains and filamentous fungi at concentrations ranging from 4 to 15 µM. nih.gov
The table below outlines the antifungal efficacy of selected related compounds.
| Compound/Analogue | Target Fungi | Efficacy (MIC/Activity) |
| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivative | Candida albicans | MIC: 1.95 - 500 µg/ml |
| β-amino acid derivative | Candida tenuis, Aspergillus niger | Good antifungal activity mdpi.com |
| Anafp (peptide from A. niger) | Yeast and filamentous fungi | Potent growth inhibition (4 - 15 µM) nih.gov |
Anti-biofilm Activities
The ability of bacteria to form biofilms presents a significant challenge in treating infections. Research has explored the anti-biofilm potential of benzamide-related compounds. Two compounds, MMV665953 and MMV665807 {5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide}, were identified as being effective in killing Staphylococcus aureus biofilms. nih.gov These compounds were found to be more bactericidal against S. aureus biofilms than conventional anti-staphylococcal antibiotics. nih.gov
Another study on an aminopropanol (B1366323) derivative, KVM-194, demonstrated its ability to reduce the cell surface hydrophobicity of Pseudomonas aeruginosa, affect its swimming motility, and decrease its adhesion to polystyrene, thereby indicating its potential to inhibit the initial steps of biofilm formation. researchgate.net
The table below summarizes the anti-biofilm activities of these compounds.
| Compound/Analogue | Target Organism | Anti-biofilm Effect |
| MMV665807 {5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide} | Staphylococcus aureus | More bactericidal against biofilms than conventional antibiotics nih.gov |
| KVM-194 (aminopropanol derivative) | Pseudomonas aeruginosa | Reduced cell surface hydrophobicity and adhesion researchgate.net |
Antiviral Properties Research (e.g., against Filoviruses like Ebola, Marburg)
A significant area of research for benzamide analogues has been in the development of antiviral agents, particularly against highly pathogenic filoviruses like Ebola (EBOV) and Marburg (MARV) viruses. A series of 4-(aminomethyl)benzamides were discovered as potent inhibitors of EBOV and MARV entry. nih.gov One of these compounds, designated CBS1118, showed EC50 values of less than 10 µM for both EBOV and MARV, indicating broad-spectrum antifiloviral activity. nih.gov Further optimization of this series led to the identification of several compounds with superior inhibitory activity against infectious Ebola and Marburg viruses. nih.gov
Another small molecule, FGI-103, identified from a high-throughput screen, also demonstrated potent antiviral activity against all tested strains of EBOV and MARV. nih.gov In vivo studies showed that a single dose of FGI-103 could protect mice from lethal challenges with either virus. nih.gov
The following table presents the antiviral efficacy of these benzamide analogues.
| Compound/Analogue | Target Virus | Efficacy (EC50/Activity) |
| CBS1118 (4-(aminomethyl)benzamide) | Ebola virus (EBOV), Marburg virus (MARV) | EC50 < 10 µM for both viruses nih.gov |
| Optimized 4-(aminomethyl)benzamides (20, 23, 32, 33, 35) | Ebola (Mayinga), Marburg (Angola) | Superior inhibitors of infectious viruses nih.gov |
| FGI-103 | EBOV, MARV | Potent inhibitor of filovirus infection nih.gov |
Antioxidant Activity Investigations
The antioxidant potential of amino-substituted benzamide derivatives has been investigated through various assays. A study on a range of N-arylbenzamides with varying methoxy (B1213986) and hydroxy groups demonstrated that most of these compounds exhibited improved antioxidative properties compared to the reference molecule, butylated hydroxytoluene (BHT), in both DPPH and FRAP assays. nanobioletters.com Computational analysis supported these findings, showing that protonated systems and the presence of electron-donating methoxy groups enhanced antioxidant properties. nanobioletters.com
Another study on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally distinct but share the benzamide functional group, also reported on their antioxidant capabilities. mdpi.com Certain nitrones in this series showed high interaction with the DPPH radical and were potent inhibitors of lipid peroxidation. mdpi.com
The table below summarizes the antioxidant activity of these related compounds.
| Compound/Analogue Class | Antioxidant Assay | Findings |
| N-arylbenzamides | DPPH, FRAP | Improved antioxidative properties relative to BHT nanobioletters.com |
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH, Lipid Peroxidation Inhibition | High interaction with DPPH and potent inhibition of lipid peroxidation mdpi.com |
Structure Activity Relationship Sar and Structural Optimization Studies for N 4 Amino 2 Methylphenyl Benzamide Analogues
Elucidating the Influence of Amino and Methyl Substitutions on Biological Activity
Research on related benzamide (B126) derivatives has shown that the presence and position of amino groups can significantly impact their biological potential. For instance, studies on various amino-substituted benzamides have demonstrated their capacity as antioxidant agents. acs.org The amino group, a key functional moiety, can participate in crucial hydrogen bonding interactions within a biological target site. ontosight.ai
The methyl group at the 2-position of the phenyl ring also plays a significant role. It can influence the molecule's conformation by creating steric hindrance, which may force the two aromatic rings of the benzamide structure into a non-planar orientation. This dihedral angle between the rings is often a critical determinant for fitting into the binding pocket of a target protein. researchgate.net The structure of N-(4-methylphenyl)benzamide, a related compound, shows that the methylphenyl and benzene (B151609) rings have a significant dihedral angle between them. researchgate.net The electronic effect of the methyl group (a weak electron-donating group) can also modulate the reactivity and binding affinity of the entire molecule.
Impact of Benzamide Core and N-Phenyl Moiety Modifications on Target Interactions
Modifications to the central benzamide core and the associated phenyl rings are fundamental to optimizing the biological activity of this class of compounds. Studies on SGI-1027, a complex analogue of N-(4-amino-2-methylphenyl)benzamide, provide a clear framework for understanding these relationships, particularly in the context of DNMT inhibition. nih.gov
The orientation of the central amide bond itself has been found to have a minimal effect on biological activity in some analogues. nih.govresearchgate.net However, modifications to the rings attached to this core are critical. For instance, in the SGI-1027 series, molecular modeling suggested that the moieties at either end of the molecule are vital for interactions with the target protein and its substrates. nih.gov
Alterations to the N-phenyl moiety, the part derived from 4-amino-2-methylaniline, and the benzoyl moiety can drastically change the compound's inhibitory profile. Research on other benzamide series, such as N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, also highlights that modifications on the N-phenyl scaffold are key to developing receptor antagonists with varying selectivity. nih.gov Similarly, studies on other complex analogues have shown that modifying moieties attached to the N-phenyl ring can alter inhibitory potency and selectivity for specific transporters. frontiersin.org
Design Principles for Tailored Biological Activities
Based on extensive SAR studies, several design principles have emerged for creating this compound analogues with specific biological activities. A key principle involves balancing the size and nature of the substituents on either side of the benzamide core. nih.govresearchgate.net
For DNMT inhibitors based on the SGI-1027 scaffold, a successful strategy involves combining a bicyclic substituent on one side of the molecule with a smaller, single-ring moiety on the other. nih.gov This highlights a principle of modular design, where different regions of the molecule can be optimized for interactions with distinct pockets of the target enzyme.
Further design considerations include:
Linker Chemistry : The introduction of linking groups, such as methylene (B1212753) or carbonyl groups, to connect substituents to the core rings has been shown to decrease activity in some cases. nih.govresearchgate.net This suggests that direct attachment of functional moieties to the aromatic rings is often preferable for maintaining a compact and effective conformation.
Substituent Size : There is an optimal size for substituents. While bicyclic systems like quinoline (B57606) are well-tolerated, larger tricyclic systems such as acridine (B1665455) can lead to a decrease in activity, likely due to steric clashes within the binding site. nih.govresearchgate.net
Bioisosteric Replacement : The principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool. For example, replacing a quinoline ring with a pyridine (B92270) ring can modulate activity, as seen in compound 10 of the SGI-1027 series, which showed potent inhibition at higher concentrations. nih.gov
The following table summarizes the activity of key SGI-1027 analogues, illustrating these design principles.
| Compound | Key Structural Modification | Biological Activity (DNMT Inhibition) | Reference |
| SGI-1027 | Quinoline and aminopyrimidine moieties | Potent inhibitor of DNMT1, 3A, and 3B | nih.gov |
| Compound 10 | Quinoline replaced by a pyridine ring | Potent inhibition (91%) at 32 μM, but drops at 10 μM | nih.gov |
| Compound 11 | Unsubstituted pyrimidine (B1678525) moiety | Slightly less active than SGI-1027 | nih.gov |
| Compound 12 | Methylated aminopyrimidine moiety | Activity comparable to SGI-1027; more potent against DNMT3A than DNMT1 | nih.gov |
| Compounds 14-18 | Bicyclic or tricyclic replacements for quinoline | Generally detrimental to inhibitory activity | nih.gov |
| Compound 30 | Inversion of the central amide bond | Less potent against DNMT3A than SGI-1027 | nih.gov |
Role of Heterocyclic Moiety Incorporation in SAR
In the context of DNMT inhibitors, the aminopyrimidine and quinoline moieties of SGI-1027 are prime examples of essential heterocycles that drive target interaction. nih.gov The SAR data from SGI-1027 analogues demonstrate the profound impact of the type of heterocycle used:
Monocyclic Heterocycles : Replacing the bicyclic quinoline with a monocyclic pyridine (Compound 10) or incorporating pyrimidine (Compound 11) and methylated aminopyrimidine (Compound 12) results in active compounds, confirming that monocyclic heterocycles are well-tolerated and can confer potent activity. nih.gov
Fused Heterocycles : While the bicyclic quinoline is effective, expanding to a tricyclic acridine system diminishes activity. nih.gov This suggests a spatial limit to the binding pocket accommodating this part of the molecule.
Novel Heterocyclic Systems : Research into other compound series shows the utility of incorporating heterocycles like 1,2,4-oxadiazole (B8745197) and pyrazole (B372694) into benzamide structures to achieve desired biological activities, such as insecticidal or fungicidal effects. mdpi.com This highlights the versatility of using different heterocyclic systems to target a wide range of biological systems.
Computational Chemistry and Molecular Modeling Applications in N 4 Amino 2 Methylphenyl Benzamide Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of N-(4-amino-2-methylphenyl)benzamide, it is used to forecast how the compound might interact with a biological target, such as an enzyme or a receptor.
Research on related benzamide (B126) derivatives has successfully used molecular docking to identify potential biological targets and elucidate binding modes. For instance, studies on N-phenylbenzamides have utilized molecular modeling to understand their anticonvulsant activity. nih.gov These simulations revealed that the most active compounds adopt a specific conformation that facilitates crucial hydrogen bonding with the target. nih.gov The central amide group's carbonyl oxygen and NH group are key interaction points. nih.gov The conformation of this compound, with its methyl-substituted phenyl ring, is likely to influence its angle relative to the central amide plane, which is a critical factor for binding. nih.gov
In a typical docking study involving a benzamide derivative, the following steps are taken:
Preparation of the Target Receptor: The three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized.
Docking Simulation: Software like AutoDock or CDOCKER is used to fit the ligand into the active site of the receptor, exploring various possible conformations and orientations. nih.gov
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the target's binding site are then analyzed.
Studies on other N-substituted aminobenzamide scaffolds have used this approach to design and evaluate potential inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov Similarly, docking simulations for this compound could predict its binding affinity and interaction patterns with various potential targets, guiding its development for specific therapeutic applications.
| Derivative Class | Target | Key Interacting Groups | Observed Interactions | Reference |
|---|---|---|---|---|
| N-phenylbenzamides | Anticonvulsant Target | Central amide group (C=O, N-H) | Hydrogen bonding | nih.gov |
| N-substituted aminobenzamides | DPP-IV Enzyme | Aminobenzamide scaffold | Binding to active site | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-glucosidase, α-amylase | Amide, Sulfonamide, Nitro groups | Hydrogen bonding, electrostatic, hydrophobic interactions | nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations in Understanding Compound-Target Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of the ligand and its target protein over time, providing a more realistic representation of the biological environment.
For benzamide derivatives, MD simulations are often used to validate the stability of the binding poses predicted by docking. nih.govresearchgate.net A study on nitrobenzamide derivatives as antidiabetic agents performed MD simulations to confirm the stability of the top-ranked compound within the active sites of α-glucosidase and α-amylase. nih.govresearchgate.net The analysis of the Root Mean Square Deviation (RMSD) of the ligand-protein complex over the simulation time is a key indicator of stability. A stable RMSD suggests that the compound remains securely bound in the predicted pose. nih.gov
Applying MD simulations to the this compound-target complex would allow researchers to:
Assess the stability of the docked conformation.
Observe conformational changes in both the ligand and the protein upon binding.
Analyze the role of water molecules in mediating the interaction. nih.gov
Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
These simulations provide critical information about the flexibility of the compound in the binding pocket and the persistence of key interactions, which is vital for understanding its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects. igi-global.com
A QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Multiple linear regression (MLR) or other machine learning methods are then used to build a model that correlates these descriptors with the biological activity. nih.govigi-global.com
For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as antiulcer agents identified that descriptors related to hydrophobicity (Log D) and molecular shape (Shadow_XZ, Shadow_Z) were critical for activity. igi-global.com Another QSAR analysis of benzylidene hydrazine (B178648) benzamides against a human lung cancer cell line found that descriptors for solubility (Log S), rerank score, and molar refractivity (MR) were significant. unair.ac.id
A QSAR model for a series of analogues of this compound could be developed to predict the activity of new, unsynthesized derivatives. This allows for the virtual screening of a large number of compounds and prioritization of the most promising candidates for synthesis and testing, significantly accelerating the drug discovery process.
| Descriptor Type | Specific Descriptor | Significance in Model | Targeted Activity | Reference |
|---|---|---|---|---|
| Electronic | Rerank Score | Correlates with potency | Anticancer (Lung) | unair.ac.id |
| Hydrophobic | Log D / Log S | Influences bioavailability and activity | Antiulcer / Anticancer | igi-global.comunair.ac.id |
| Steric/Topological | Molar Refractivity (MR) | Relates to molecular volume and binding | Anticancer (Lung) | unair.ac.id |
| Shadow Indices | Shadow_XZ, Shadow_Z | Describes molecular shape and accessibility | Antiulcer | igi-global.com |
Density Functional Theory (DFT) Applications for Mechanistic Insight
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into a compound's geometry, reactivity, and spectroscopic properties. For this compound, DFT calculations can elucidate fundamental chemical characteristics that are difficult to probe experimentally.
DFT studies on related molecules, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide), have been used to compute ground-state electronic properties. mdpi.com Such calculations can determine:
Optimized Molecular Geometry: Predicting the most stable 3D arrangement of atoms.
Distribution of Charge: Identifying electron-rich and electron-poor regions within the molecule through Molecular Electrostatic Potential (MEP) maps. This helps predict sites for electrophilic and nucleophilic attack. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of a molecule's chemical reactivity and stability. mdpi.comresearchgate.net A small HOMO-LUMO gap suggests higher reactivity. mdpi.com
Vibrational Frequencies: Theoretical prediction of infrared (IR) spectra, which can be compared with experimental data to confirm the structure. mdpi.com
By performing DFT calculations on this compound, researchers can understand how the amino and methyl substituents influence the electronic properties of the benzamide core. This knowledge is valuable for predicting its reaction mechanisms and designing derivatives with tailored electronic properties.
De Novo Molecule Design and Lead Optimization Strategies
This compound can serve as a scaffold or starting point for lead optimization and de novo molecule design. These strategies aim to create novel compounds with improved potency, selectivity, and pharmacokinetic properties.
Lead Optimization: This process involves making systematic chemical modifications to a known active compound (the "lead") to enhance its properties. Research on 4-aminopyridine (B3432731) benzamide scaffolds, for instance, demonstrates a successful lead optimization effort to develop potent and selective TYK2 kinase inhibitors. nih.gov Using a structure-based design approach, modifications were made to the scaffold to improve potency and selectivity against related kinases. nih.gov Similarly, the this compound structure could be systematically modified, with each new derivative evaluated computationally (e.g., via docking and QSAR) before being synthesized.
De Novo Design: This approach involves building new molecules from scratch, often within the constraints of a target's binding site. The this compound scaffold can be used as a core fragment in de novo design algorithms. arxiv.org These programs can add functional groups or link fragments in a way that maximizes favorable interactions with a target protein, leading to the design of entirely new chemical entities with high predicted affinity. arxiv.org Computer-aided drug design has been used to establish novel N-substituted aminobenzamide scaffolds as potential enzyme inhibitors, demonstrating the power of this approach. nih.gov
These computational strategies allow for the intelligent design of next-generation molecules based on the this compound framework, streamlining the path toward compounds with superior performance. acs.org
Future Research Directions and Emerging Paradigms in N 4 Amino 2 Methylphenyl Benzamide Research
Exploration of Novel Biological Targets for Benzamide (B126) Scaffolds
The benzamide core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Future research should venture beyond the conventional to identify and validate novel targets for N-(4-amino-2-methylphenyl)benzamide and related compounds.
One promising area is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. nih.gov The development of novel PARP-1 inhibitors with potent anticancer activity is an active area of research, and benzamide derivatives have shown significant promise. nih.gov For instance, a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds have been designed and synthesized, with some compounds exhibiting excellent PARP-1 inhibitory effects and potent anticancer activity against human colorectal cancer cells. nih.gov
Another avenue of exploration lies in targeting the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in various cancers. researchgate.netnih.gov Structure-based virtual screening has successfully identified novel benzamide derivatives as potent Smoothened antagonists. researchgate.netnih.gov The discovery of compounds with significant inhibitory activity against Hedgehog pathway activation highlights the potential of the benzamide scaffold in developing new cancer therapies. researchgate.netnih.gov
Furthermore, the vast and diverse family of G protein-coupled receptors (GPCRs) presents a largely untapped resource for novel benzamide-based therapeutics. Beyond the well-trodden path of dopamine (B1211576) and serotonin (B10506) receptors, numerous orphan GPCRs with uncharacterized physiological roles could be modulated by appropriately substituted benzamides. High-throughput screening campaigns against panels of these receptors could reveal unexpected activities for this compound.
Integration of Multi-Targeted Design Strategies for Enhanced Biological Profiles
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic agents that can modulate multiple biological targets simultaneously. The benzamide scaffold is exceptionally well-suited for the development of multi-targeted drugs. nih.gov
In the context of Alzheimer's disease, for example, a multi-target approach could involve designing benzamide derivatives that inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. nih.gov Research has already demonstrated the feasibility of this strategy, with newly synthesized benzamide compounds showing inhibitory effects on both enzymes. nih.gov The structural flexibility of the benzamide core allows for the incorporation of pharmacophoric features necessary for interacting with distinct binding sites on different targets. For this compound, this could involve derivatization of the amino and methylphenyl groups to introduce moieties that confer affinity for secondary or even tertiary targets of interest.
Another multi-targeted strategy involves the development of isoform-selective histone deacetylase (HDAC) inhibitors. nih.govtandfonline.com By designing compounds that can selectively inhibit specific HDAC isoforms, it may be possible to achieve enhanced therapeutic efficacy with reduced side effects. nih.govtandfonline.com This approach often involves modifying the core scaffold to optimize interactions with specific subpockets within the enzyme's active site. nih.gov
Advancements in Synthetic Methodologies for Complex Analogues
The exploration of the full therapeutic potential of the this compound scaffold will require the development of advanced synthetic methodologies to create a diverse library of complex analogues. While traditional methods for amide bond formation are well-established, future efforts should focus on more efficient, greener, and versatile synthetic routes. researchgate.netmdpi.com
Recent advancements in synthetic organic chemistry, such as catalytic cyclization, catalytic coupling, and other catalytic reactions, offer powerful tools for the synthesis of complex benzamide and related heterocyclic structures like benzimidazoles. researchgate.net These methods often feature high regioselectivity, efficiency, good tolerance of functional groups, and mild reaction conditions. researchgate.net
Furthermore, the development of one-pot synthesis procedures and the use of environmentally friendly methods like microwave-assisted and ultrasound-promoted reactions can streamline the synthesis of benzamide libraries. researchgate.net The ability to rapidly and efficiently generate a wide range of analogues is crucial for establishing robust structure-activity relationships (SAR) and for optimizing lead compounds. For this compound, this would enable systematic modifications of the phenyl rings and the amide linker to probe the chemical space around the core structure.
Development of Predictive Computational Models for Optimized Activity and Metabolic Fate
In modern drug discovery, computational modeling plays an indispensable role in accelerating the identification and optimization of lead compounds. For this compound research, the development and application of predictive computational models will be crucial for optimizing biological activity and predicting metabolic fate.
Computational techniques can be broadly categorized into ligand-based and structure-based approaches. acs.org Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can establish mathematical relationships between the chemical structure of benzamide analogues and their biological activity. nih.goveurekaselect.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent analogues.
Structure-based drug design, which relies on the three-dimensional structure of the biological target, can provide detailed insights into the binding mode of benzamide derivatives. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and to understand the key interactions between the ligand and the protein, guiding the design of compounds with improved target engagement. nih.gov
Furthermore, computational models are increasingly being used to predict the metabolic fate of drug candidates. acs.org Predicting the sites of metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes can help in designing compounds with improved pharmacokinetic properties and reduced potential for drug-drug interactions. eurekaselect.com By integrating these predictive models into the design-synthesis-test-analyze cycle, the development of this compound-based therapeutics can be significantly streamlined and de-risked.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-amino-2-methylphenyl)benzamide, and what analytical methods validate its purity?
N-(4-Amino-2-methylphenyl)benzamide is synthesized via Method D, involving condensation reactions between appropriate precursors in glacial acetic acid under reflux (100°C). Post-reaction purification includes precipitation in water, filtration, and drying. Characterization is performed using and NMR spectroscopy (DMSO-d6 solvent) to confirm structural integrity. Elemental analysis (e.g., C 74.31%, H 6.05%, N 12.38%) and melting point determination (201°C) validate purity .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?
Structural confirmation relies on NMR (δ 9.57 ppm for amide NH, aromatic protons at δ 6.42–8.06 ppm) and NMR (e.g., carbonyl at δ 165.29 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis resolves molecular formula discrepancies. X-ray crystallography (if crystals are obtainable) provides definitive bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve discrepancies between elemental analysis and NMR integration for this compound?
Discrepancies often arise from residual solvents or hygroscopicity. For example, elemental analysis may show slight deviations (e.g., N 12.08% observed vs. 12.38% calculated) due to adsorbed moisture. Quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) or combustion analysis (CHNS-O) improves accuracy. Cross-validation with LC-MS ensures no co-eluting impurities .
Q. What strategies optimize the synthesis of this compound for high-throughput applications?
Alternative routes include microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. overnight reflux) or flow chemistry for scalability. Catalyst screening (e.g., HATU/DIPEA for amide coupling) improves yields. Parallel purification via automated flash chromatography enhances efficiency .
Q. How can researchers assess the biological activity of this compound against enzyme targets like PARP-1?
Biochemical assays (e.g., NAD depletion assays) quantify PARP-1 inhibition. Structural analogs with a benzamide scaffold (e.g., 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide) guide SAR studies. Computational docking (AutoDock Vina) predicts binding interactions with the catalytic domain, validated by mutagenesis .
Q. What crystallographic tools are recommended for analyzing this compound’s solid-state structure?
Use SHELXL for refinement (high-resolution data) and SHELXS/SHELXD for structure solution. WinGX integrates tools for data processing, while ORTEP-3 generates publication-quality thermal ellipsoid plots. For twinned crystals, twin refinement in SHELXL resolves disorder .
Q. How do computational methods like QSPR and DFT enhance understanding of this compound’s properties?
Quantitative Structure-Property Relationship (QSPR) models predict solubility, logP, and bioavailability. DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry, compute electrostatic potentials, and identify reactive sites (e.g., amino group nucleophilicity). Lattice energy calculations explain crystallization tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
